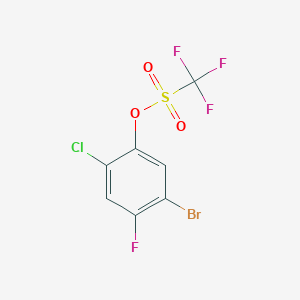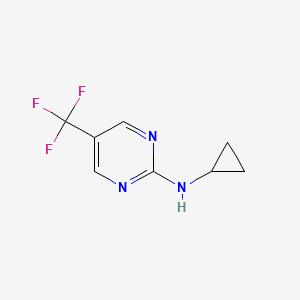
N-Cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidin-2-amines, which are of significant interest in medicinal chemistry due to their potential biological activities. The trifluoromethyl group is a common moiety in pharmaceuticals, enhancing metabolic stability and often increasing biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activities of related compounds, which can be informative for a comprehensive analysis of the target compound .
Synthesis Analysis
The synthesis of related pyrimidin-2-amine derivatives often involves cyclization reactions, nucleophilic substitutions, and condensation reactions. For instance, triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amines were synthesized and evaluated for anticancer activity, indicating the potential for similar synthetic strategies to be applied to this compound . Additionally, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine through cyclization in the presence of Ni(NO3)2 suggests that metal-catalyzed reactions could be relevant . The aminolysis of a related compound with various amines underlines the importance of reaction conditions and the structure of the reagents .
Molecular Structure Analysis
The molecular structure of pyrimidin-2-amine derivatives is characterized by the presence of aromatic systems that can engage in π-stacking interactions, as seen in the crystal structure of a related compound . These interactions are crucial for the stability and packing of the molecules in the solid state. The presence of a cyclopropyl group in the target compound would likely influence its three-dimensional structure and could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidin-2-amines can undergo various chemical reactions, including aminolysis, which is influenced by the steric and electronic properties of the substituents . The reactivity of the target compound could be explored by examining its behavior in similar reactions, which could provide insights into its potential as a synthetic intermediate or a pharmacophore.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-2-amines are influenced by their substituents. Trifluoromethyl groups are known to impart unique properties, such as increased lipophilicity and chemical stability. The synthesis of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines and the evaluation of their antioxidant activity demonstrate the impact of this substituent on the biological properties of the molecules . The antitumor activities of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives further highlight the relevance of the trifluoromethyl group in medicinal chemistry .
Scientific Research Applications
Gas Separation Materials
Hyperbranched polyimides synthesized using aromatic hyperbranched polymers demonstrate significant potential for gas separation applications. These materials are prepared through condensation polymerization involving specific monomers and dianhydride monomers. The unique properties of these polymers, such as their hyperbranched structure and the incorporation of specific functional groups, contribute to their efficiency in gas separation processes (Fang, Kita, & Okamoto, 2000).
Medicinal Chemistry: Antitumor and Antimicrobial Activities
In the realm of medicinal chemistry, enaminones and their derivatives have shown promising antitumor and antimicrobial activities. Specific synthetic pathways have been developed to produce N-arylpyrazole-containing enaminones, which, upon further reactions, yield various biologically active compounds. These compounds have been evaluated for their cytotoxic effects against human breast and liver cancer cell lines, demonstrating comparable or superior efficacy to standard drugs. Additionally, their antimicrobial properties have been explored, indicating their potential as therapeutic agents (Riyadh, 2011).
Dihydrofolate Reductase Inhibitors
Novel 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues have been designed as dihydrofolate reductase (DHFR) inhibitors. These compounds are synthesized efficiently and are suitable for high-throughput screening for enzymatic and antibacterial activity. The research highlights the effectiveness of structure-based library design over diversity-based design in identifying more active compounds, pointing to their potential in developing new antibacterial agents (Wyss et al., 2003).
Antiinflammatory and Analgesic Agents
Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Specific compounds within this class have shown significant efficacy in preclinical models, suggesting their potential as therapeutic agents in managing pain and inflammation (Sondhi et al., 2009).
Anticancer Evaluation
Novel triazole-linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cells. These compounds induce apoptosis and inhibit key proteins involved in cancer cell survival and proliferation, highlighting their potential as anticancer agents (Kumbhare et al., 2015).
Organic Synthesis
The development of novel synthetic pathways to create complex molecules from simple precursors is a key aspect of organic chemistry research. Studies focusing on the synthesis of triazolo[1,5-c]pyrimidines and their potential as antiasthma agents provide insights into new methods for producing molecules with specific biological activities (Medwid et al., 1990).
Mechanism of Action
Mode of Action
The compound interacts with mitochondrial complex I, inhibiting its function . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. As a result, the energy-dependent processes in the cell are affected, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in mitochondria. By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons through this pathway. This disruption leads to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects ATP synthesis .
properties
IUPAC Name |
N-cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)5-3-12-7(13-4-5)14-6-1-2-6/h3-4,6H,1-2H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDDZBPWWICFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2526261.png)
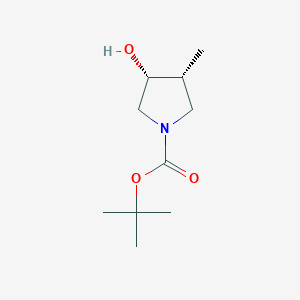
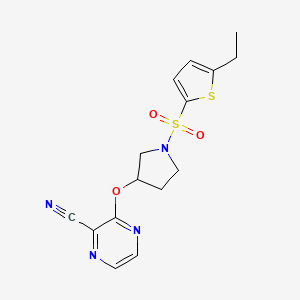
![N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526264.png)
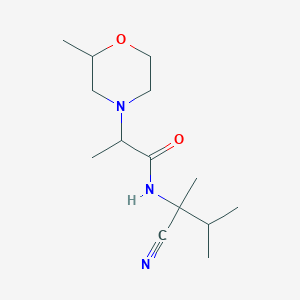
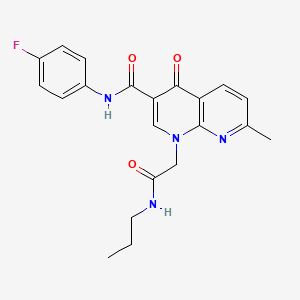

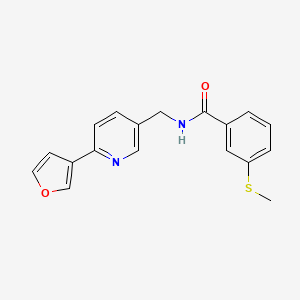
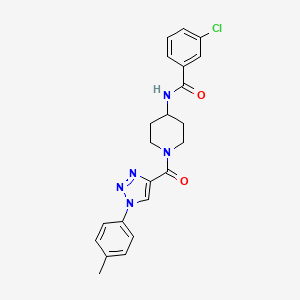
![1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2526274.png)
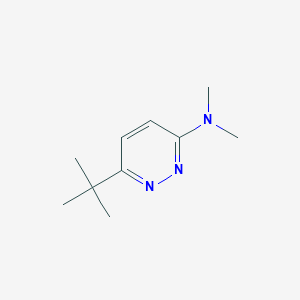
![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)

